Benzenesulfinothioic acid, S-phenyl ester
Overview
Description
Benzenesulfinothioic acid, S-phenyl ester, also known as SBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a white crystalline powder with a molecular formula of C7H7O2S2. SBP has been shown to have a variety of potential applications in the field of scientific research, including as a tool for studying biochemical and physiological processes.
Mechanism Of Action
The mechanism of action of Benzenesulfinothioic acid, S-phenyl ester involves the reaction of the compound with sulfenic acid in proteins. This reaction leads to the formation of a stable adduct, which can then be detected using various analytical techniques. The reaction between Benzenesulfinothioic acid, S-phenyl ester and sulfenic acid is highly specific, allowing for the detection of this important post-translational modification in proteins.
Biochemical And Physiological Effects
Benzenesulfinothioic acid, S-phenyl ester has been shown to have a variety of biochemical and physiological effects. One of the primary effects of Benzenesulfinothioic acid, S-phenyl ester is its ability to react with sulfenic acid in proteins, which is a critical step in the understanding of redox signaling in cells. Additionally, Benzenesulfinothioic acid, S-phenyl ester has been shown to have antioxidant properties, which may have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using Benzenesulfinothioic acid, S-phenyl ester in lab experiments is its high specificity for sulfenic acid in proteins. This specificity allows for the detection of this important post-translational modification with high accuracy. Additionally, Benzenesulfinothioic acid, S-phenyl ester is relatively easy to synthesize and has a long shelf-life, making it a practical reagent for use in lab experiments. However, one of the limitations of using Benzenesulfinothioic acid, S-phenyl ester is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are a variety of potential future directions for research involving Benzenesulfinothioic acid, S-phenyl ester. One area of focus could be the development of new analytical techniques for detecting sulfenic acid in proteins using Benzenesulfinothioic acid, S-phenyl ester. Additionally, further research could be conducted to explore the potential therapeutic applications of Benzenesulfinothioic acid, S-phenyl ester, particularly in the treatment of conditions related to oxidative stress. Finally, Benzenesulfinothioic acid, S-phenyl ester could be used as a tool for studying the role of sulfenic acid in various physiological processes, which could lead to a better understanding of the underlying mechanisms of these processes.
Scientific Research Applications
Benzenesulfinothioic acid, S-phenyl ester has been shown to have a variety of potential applications in the field of scientific research. One of the primary uses of Benzenesulfinothioic acid, S-phenyl ester is as a tool for studying biochemical and physiological processes. Specifically, Benzenesulfinothioic acid, S-phenyl ester has been used as a reagent for the detection of sulfenic acid in proteins, which is a critical step in the understanding of redox signaling in cells.
properties
CAS RN |
1208-20-4 |
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Product Name |
Benzenesulfinothioic acid, S-phenyl ester |
Molecular Formula |
C12H10OS2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
benzenesulfinylsulfanylbenzene |
InChI |
InChI=1S/C12H10OS2/c13-15(12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1-10H |
InChI Key |
POUBOKBBBIVWSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SS(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)SS(=O)C2=CC=CC=C2 |
Other CAS RN |
1208-20-4 |
synonyms |
diphenylthiosulfinate DPTS phenyl benzenethiosulfinate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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